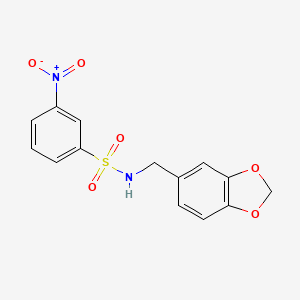
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide, also known as NBMD, is a chemical compound that has gained attention for its potential use in scientific research.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide works by binding to the bromodomain of BET proteins, preventing them from interacting with other proteins. This inhibition leads to a decrease in the expression of genes that are regulated by BET proteins. This mechanism of action has been studied in several in vitro and in vivo models and has been shown to be effective.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not have any significant effects on cell viability. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide in lab experiments is its specificity for BET proteins. This specificity allows for targeted inhibition of BET proteins without affecting other proteins. Additionally, this compound has a relatively low molecular weight, making it easier to work with in lab experiments. However, one limitation is that this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide in scientific research. One direction is the development of new drugs that target BET proteins using this compound as a lead compound. Another direction is the exploration of this compound's potential use in other diseases beyond cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Conclusion
In conclusion, this compound has shown promising results as a potential inhibitor of BET proteins. Its specificity and low toxicity profile make it a promising compound for drug development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide can be synthesized by reacting 1,3-benzodioxole-5-carboxaldehyde with 3-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been successfully used in several studies and has proven to be efficient.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide has been used in scientific research as a potential inhibitor of protein-protein interactions. Specifically, it has been studied as a potential inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a role in cancer and inflammatory diseases, making them a promising target for drug development. This compound has shown promising results in inhibiting BET proteins and has the potential to be used in the development of new drugs.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-16(18)11-2-1-3-12(7-11)23(19,20)15-8-10-4-5-13-14(6-10)22-9-21-13/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPFOUBXZXIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromo-2-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5084432.png)
![2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5084446.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5084459.png)
![2-bromo-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5084470.png)

![methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5084489.png)
![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5084494.png)
![3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5084500.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5084522.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5084531.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5084535.png)

